Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl-

Description

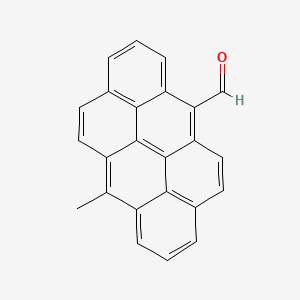

Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl- (CAS: 2732-09-4, synonym: 6-Methyldibenzo[def,mno]chrysene-12-carboxaldehyde) is a polycyclic aromatic hydrocarbon (PAH) derivative with a molecular formula of C₂₆H₁₆O and a molecular weight of 344.42 g/mol . Structurally, it features a carboxaldehyde group at position 12 and a methyl substituent at position 6 on the dibenzo[def,mno]chrysene backbone. Its thermal decomposition emits acrid smoke and irritating fumes, necessitating careful handling in industrial and research settings .

Properties

CAS No. |

63040-58-4 |

|---|---|

Molecular Formula |

C24H14O |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

22-methylhexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene-12-carbaldehyde |

InChI |

InChI=1S/C24H14O/c1-13-16-6-2-4-14-9-11-19-20(12-25)18-7-3-5-15-8-10-17(13)23(22(15)18)24(19)21(14)16/h2-12H,1H3 |

InChI Key |

GPTXUWVDFMQENI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC3=C4C2=C5C(=C(C4=CC=C3)C=O)C=CC6=C5C1=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Preparation of 6-Methyl Substituted Intermediate

- Directed ortho metalation of the dibenzo[def,mno]chrysene scaffold bearing an O-carbamate group at the phenol position.

- Treatment with methyl iodide at low temperature (−78 °C) to install the methyl group at position 6.

- Workup and purification by crystallization from solvents such as chlorobenzene or chloroform.

Introduction of the 12-Carboxaldehyde Group

- Directed ortho metalation at position 12 followed by quenching with dimethylformamide (DMF) to form the aldehyde.

- Alternatively, oxidation of methyl or hydroxymethyl precursors at position 12 can be performed using standard oxidizing agents (e.g., PCC, Swern oxidation).

- Purification by recrystallization or chromatography.

Purification Techniques

- Crystallization from chlorobenzene, nitrobenzene, or chloroform is effective for purification of dibenzo[def,mno]chrysene derivatives.

- High melting points (e.g., 415 °C for related diketones) indicate thermal stability, enabling purification by sublimation or recrystallization.

Comparative Analysis of Preparation Methods

Research Findings and Perspectives

- The use of O-carbamate directed ortho metalation groups is a powerful strategy for regioselective substitution on polycyclic aromatic hydrocarbons like dibenzo[def,mno]chrysene, enabling the installation of methyl and aldehyde groups with good yields and control.

- Traditional acid-mediated cyclization remains a reliable method for constructing the core skeleton and related diketone intermediates, which can be further functionalized chemically.

- Modern metal-catalyzed cross-coupling expands the functionalization toolbox but is more commonly applied to positions other than 6 and 12 in this scaffold.

- Purification methods such as crystallization from chlorobenzene or chloroform are well-established for these compounds and yield thermally stable products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in halogenated or alkylated derivatives.

Scientific Research Applications

Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying PAH behavior.

Biology: Researchers study its interactions with biological systems to understand its potential effects and mechanisms of action.

Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.

Industry: It is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl- involves its interaction with various molecular targets. These interactions can lead to changes in cellular processes and pathways. For example, the compound may bind to specific receptors or enzymes, altering their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Properties of Dibenzo[def,mno]chrysene Derivatives

Key Observations :

- Anthanthrone (6,12-dione derivative) exhibits significantly higher thermal stability (melting point: 415°C) due to its rigid, planar structure and lack of aldehyde groups .

- Halogenated derivatives (e.g., dichloro- and dibromo-) show enhanced electronic properties, making them suitable for applications in optoelectronics and environmental analysis .

Table 2: Toxicity Data Comparison

Key Observations :

- Both methylated and non-methylated carboxaldehyde derivatives share identical TDLo values, suggesting similar metabolic activation pathways .

Key Observations :

Biological Activity

Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl- is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, particularly in relation to carcinogenicity and environmental toxicity. This article compiles various research findings, case studies, and data tables to elucidate the compound's biological activity.

- Chemical Formula : C23H14O

- Molecular Weight : 318.36 g/mol

- CAS Number : 1340-24-3

Biological Activity Overview

Dibenzo(def,mno)chrysene derivatives are known for their mutagenic and carcinogenic properties. The biological activity of this compound can be attributed to its ability to interact with cellular macromolecules, leading to alterations in cellular functions.

- Metabolic Activation :

- DNA Interaction :

- Cellular Effects :

Case Studies

Several studies have investigated the effects of dibenzo(def,mno)chrysene on biological systems:

- Study on Mutagenicity : A study demonstrated that exposure to dibenzo(def,mno)chrysene derivatives resulted in significant mutagenic activity in bacterial assays, indicating a strong potential for genetic damage .

- In Vivo Studies : Animal models exposed to dibenzo(def,mno)chrysene showed increased tumor incidence, particularly in lung and skin tissues, corroborating its classification as a probable human carcinogen .

Table 1: Summary of Biological Activities of Dibenzo(def,mno)chrysene-12-carboxaldehyde, 6-methyl-

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Mutagenicity | Positive in Ames test | |

| Carcinogenicity | Increased tumor incidence | |

| DNA Adduct Formation | High levels observed | |

| Cytotoxicity | Induces oxidative stress |

Table 2: Metabolic Pathways of Dibenzo(def,mno)chrysene Derivatives

| Enzyme | Reaction Type | Product |

|---|---|---|

| Cytochrome P450 | Hydroxylation | Reactive intermediates |

| Epoxide Hydrolase | Epoxide formation | Diol derivatives |

| Glutathione S-transferase | Conjugation with GSH | Detoxified metabolites |

Environmental Impact

Dibenzo(def,mno)chrysene compounds are prevalent in various environmental matrices due to their persistence and bioaccumulation potential. They are often found in sediments and soils contaminated by industrial processes and combustion activities. Their presence raises concerns regarding ecological health and human exposure through food chains.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-methyldibenzo(def,mno)chrysene-12-carboxaldehyde in laboratory settings?

- Methodological Answer : Multi-step synthesis involving carbonium ion rearrangements and reductions is commonly employed. For example, fluoren-9-one can be converted via intermediates like 9,9'-bifluorene-9,9'-diol and spiro[fluorene-9,9'-(10'H)-phenanthren]-10'-one. Reaction conditions (e.g., temperature, catalysts like AlCl₃ for Friedel-Crafts alkylation) must be optimized to avoid side products. Purification via column chromatography is critical due to polyaromatic byproducts .

Q. How should researchers characterize the molecular structure of this compound?

- Methodological Answer : Use X-ray crystallography to resolve bond angles and confirm the aldehyde group's position. Pair this with NMR spectroscopy (¹H and ¹³C) to analyze aromatic proton environments and methyl/aldehyde functional groups. Mass spectrometry (EI-MS) can validate molecular weight (C₂₆H₁₆O, MW: 344.42) and fragmentation patterns .

Q. What toxicological profiles must be considered when handling this compound?

- Methodological Answer : Chronic exposure studies in mice (TDLo: 72 mg/kg over 9 weeks) indicate tumorigenic potential. Implement strict PPE protocols (gloves, fume hoods) to avoid skin contact and inhalation. Monitor decomposition products (acrid smoke, NOₓ) using gas chromatography-mass spectrometry (GC-MS) during thermal stability tests .

Advanced Research Questions

Q. How can researchers reconcile conflicting tumorigenicity data between experimental models?

- Methodological Answer : Discrepancies in carcinogenicity (e.g., species-specific responses) require comparative metabolomic studies. Use LC-MS to identify reactive metabolites (e.g., epoxides) in murine vs. canine models. Dose-response curves and statistical meta-analysis of historical data (e.g., EPA TSCA reports) can clarify thresholds for carcinogenic activity .

Q. What strategies improve yield in multi-step syntheses involving polyaromatic aldehydes?

- Methodological Answer : Optimize solvent systems (e.g., DMF for polar intermediates) and reduce oxidation side reactions by substituting O₂ with inert atmospheres (N₂/Ar). Catalytic hydrogenation (Pd/C) of intermediates like spiro[fluorene-9,9'-(10'H)-phenanthren]-10'-ol improves step efficiency. Track reaction progress via TLC with UV visualization .

Q. How do structural modifications (e.g., methyl vs. ethyl groups) affect the compound’s carcinogenic potential compared to analogs?

- Methodological Answer : Perform SAR (Structure-Activity Relationship) studies using dimethyl derivatives (e.g., dimethyl-dibenzo(def,mno)chrysene). Compare tumor incidence in vivo and binding affinity to DNA adducts (e.g., using ³²P-postlabeling assays). Methyl groups at position 6 may enhance metabolic activation via cytochrome P450 enzymes, increasing carcinogenicity .

Data Contradiction Analysis

Q. Why do acute toxicity studies show variability in LD₅₀ values across administration routes?

- Methodological Answer : Intravenous (LDLo: 400 mg/kg in dogs) vs. oral (LDLo: 800 µg/kg in frogs) discrepancies arise from bioavailability differences. Conduct pharmacokinetic modeling (e.g., compartmental analysis) to assess absorption rates. Validate with in vitro permeability assays (Caco-2 cells) to quantify intestinal vs. systemic uptake .

Safety and Compliance

Q. What analytical methods validate compliance with EPA TSCA guidelines for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.